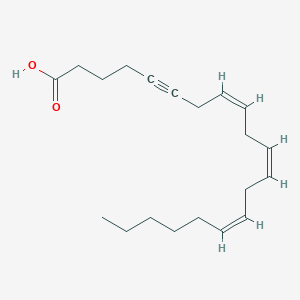

Ácido 5,6-deshidroaraquidónico

Descripción general

Descripción

El ácido 5,6-deshidroaraquidónico es un análogo del ácido araquidónico, donde el doble enlace 5,6 ha sido reemplazado por un grupo acetileno . Esta modificación da como resultado un compuesto con propiedades bioquímicas únicas, lo que lo convierte en una herramienta valiosa en la investigación científica. Se sabe que inhibe la enzima 5-lipooxigenasa, que juega un papel crucial en el metabolismo del ácido araquidónico .

Aplicaciones Científicas De Investigación

El ácido 5,6-deshidroaraquidónico tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como un compuesto modelo para estudiar la reactividad de los grupos acetileno en los ácidos grasos.

Biología: El compuesto se emplea para investigar el papel de la 5-lipooxigenasa en varios procesos biológicos.

Medicina: La investigación sobre el ácido 5,6-deshidroaraquidónico contribuye a la comprensión de las enfermedades inflamatorias y el desarrollo de fármacos antiinflamatorios.

Mecanismo De Acción

El principal mecanismo de acción del ácido 5,6-deshidroaraquidónico implica la inhibición de la 5-lipooxigenasa. Esta enzima es responsable de la conversión del ácido araquidónico en leucotrienos, que son potentes mediadores de la inflamación. Al inhibir la 5-lipooxigenasa, el ácido 5,6-deshidroaraquidónico reduce la producción de leucotrienos, ejerciendo así efectos antiinflamatorios .

Compuestos similares:

Ácido araquidónico: El compuesto padre con un doble enlace en la posición 5,6.

Ácido eicosapentaenoico: Un ácido graso poliinsaturado con múltiples dobles enlaces.

Ácido docosahexaenoico: Otro ácido graso poliinsaturado con una estructura diferente.

Singularidad: El ácido 5,6-deshidroaraquidónico es único debido a la presencia de un grupo acetileno en la posición 5,6. Esta modificación estructural imparte propiedades bioquímicas distintas, como la capacidad de inhibir la 5-lipooxigenasa de manera más efectiva que su compuesto padre, el ácido araquidónico .

Análisis Bioquímico

Biochemical Properties

5,6-dehydroarachidonic Acid is known to inhibit 5-lipoxygenase (5-LO), an enzyme that plays a crucial role in the biosynthesis of leukotrienes . The inhibition occurs with an IC50 value of 10 μM in guinea pig leukocytes . This interaction with 5-LO suggests that 5,6-dehydroarachidonic Acid may play a role in modulating inflammatory responses.

Molecular Mechanism

At the molecular level, 5,6-dehydroarachidonic Acid exerts its effects through its interaction with 5-LO. It binds to this enzyme, inhibiting its activity and thereby reducing the production of leukotrienes . This can lead to changes in cell signaling and potentially impact gene expression related to inflammation and immune response.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del ácido 5,6-deshidroaraquidónico generalmente implica la modificación del ácido araquidónicoEsto se puede lograr a través de varias reacciones químicas, incluido el uso de derivados de acetileno y catalizadores específicos bajo condiciones controladas .

Métodos de producción industrial: La producción industrial del ácido 5,6-deshidroaraquidónico sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y equipos avanzados para garantizar la consistencia y la calidad del producto final. El compuesto generalmente se almacena en solución de etanol y se envía en condiciones frías para mantener su estabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido 5,6-deshidroaraquidónico experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar varios derivados oxigenados.

Reducción: Las reacciones de reducción pueden convertir el grupo acetileno de nuevo en un doble enlace.

Sustitución: El grupo acetileno puede participar en reacciones de sustitución con varios nucleófilos.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: El gas hidrógeno en presencia de un catalizador de paladio se usa a menudo para la reducción.

Sustitución: Los nucleófilos como las aminas y los tioles pueden reaccionar con el grupo acetileno en condiciones suaves.

Productos principales: Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxílicos, mientras que la reducción puede producir alquenos .

Comparación Con Compuestos Similares

Arachidonic Acid: The parent compound with a double bond at the 5,6 position.

Eicosapentaenoic Acid: A polyunsaturated fatty acid with multiple double bonds.

Docosahexaenoic Acid: Another polyunsaturated fatty acid with a different structure.

Uniqueness: 5,6-Dehydro Arachidonic Acid is unique due to the presence of an acetylene group at the 5,6 position. This structural modification imparts distinct biochemical properties, such as the ability to inhibit 5-lipoxygenase more effectively than its parent compound, arachidonic acid .

Propiedades

IUPAC Name |

(8Z,11Z,14Z)-icosa-8,11,14-trien-5-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13H,2-5,8,11,14,17-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIOQWSLKUVKKAO-QNEBEIHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC#CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\CC#CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58688-54-3 | |

| Record name | Eicosa-8,11,14-trien-5-ynoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058688543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 5,6-dehydroarachidonic acid and how does it work?

A1: 5,6-Dehydroarachidonic acid (also known as 5,6-DHA or Eicosa-8,11,14-trien-5-ynoic acid) is a potent and irreversible inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the arachidonic acid cascade. [, ] This cascade is responsible for producing various signaling molecules involved in inflammation and cell growth. 5,6-DHA acts by binding to the active site of 5-LO, preventing the enzyme from converting arachidonic acid into its downstream products, primarily leukotrienes. [, ]

Q2: What are the downstream effects of inhibiting 5-LO with 5,6-DHA?

A2: By inhibiting 5-LO, 5,6-DHA effectively reduces the production of leukotrienes, specifically leukotriene C4 (LTC4) and leukotriene B4 (LTB4). [] These leukotrienes are potent inflammatory mediators involved in various physiological processes like smooth muscle contraction, vascular permeability, and immune cell recruitment. [] Consequently, 5,6-DHA exhibits anti-inflammatory effects by suppressing leukotriene-mediated signaling pathways.

Q3: How does 5,6-DHA impact cell growth?

A3: Studies have shown that 5,6-DHA can inhibit the growth of various cell types, including vascular smooth muscle cells and endothelial cells. [, ] This effect is attributed to its ability to block the production of 5-LO metabolites, which are suggested to play a role in cell proliferation signaling. []

Q4: Has 5,6-DHA been used to study specific cell types?

A4: Yes, 5,6-DHA has been utilized in research to investigate the role of 5-LO in various cell types, including:

- Fibroblasts: Research suggests that platelet-stimulated proliferation of fibroblasts is mediated by increased 5-LO activity, and this effect can be blocked by 5,6-DHA. []

- Mast cells: Studies have demonstrated that 5,6-DHA can inhibit the release of leukotrienes from mast cells activated by various stimuli, highlighting its role in modulating mast cell degranulation and inflammatory responses. []

- Neurons: 5,6-DHA has been shown to inhibit TRPM7 channel activity, a channel involved in neuronal cell death. This suggests a potential neuroprotective effect of 5,6-DHA. []

Q5: Are there any structural analogs of 5,6-DHA that have different effects?

A5: Yes, while 5,6-DHA specifically targets 5-LO, other structurally similar compounds like 11,12-dehydroarachidonic acid have been shown to irreversibly inhibit the cyclooxygenase pathway, which is responsible for prostaglandin synthesis. [] This highlights the importance of subtle structural variations in achieving selectivity for different enzymes within the arachidonic acid cascade.

Q6: What are the limitations of using 5,6-DHA in research?

A6: While a valuable tool in research, 5,6-DHA has limitations:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Fluoroimidazo[1,2-a]pyridine](/img/structure/B164112.png)